N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide

Description

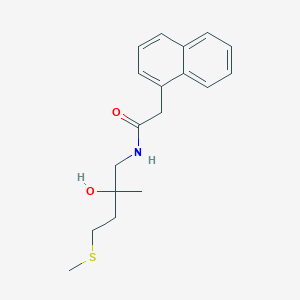

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide is a structurally complex acetamide derivative characterized by a naphthalen-1-yl group linked to an acetamide core, with a hydroxy and methylthio substituent on a branched butyl chain.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-18(21,10-11-22-2)13-19-17(20)12-15-8-5-7-14-6-3-4-9-16(14)15/h3-9,21H,10-13H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNQMBKMAOJVSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)CC1=CC=CC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

Formation of the Naphthalen-1-yl Acetamide Core: This step involves the acylation of naphthalene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(naphthalen-1-yl)acetamide.

Introduction of the Hydroxy and Methylthio Groups: The next step involves the alkylation of the acetamide with 2-chloro-2-methyl-4-(methylthio)butane under basic conditions, such as using sodium hydride or potassium carbonate, to introduce the hydroxy and methylthio groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Large-scale acylation reactors: for the initial formation of the naphthalen-1-yl acetamide core.

Continuous flow reactors: for the alkylation step to ensure consistent product quality and yield.

Purification processes: such as recrystallization or chromatography to obtain the final pure compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

Reduction: The naphthalene ring can be hydrogenated under high pressure to form a dihydronaphthalene derivative.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Hydrogen gas with a palladium catalyst for reduction reactions.

Nucleophiles: Sodium methoxide or sodium ethoxide for substitution reactions.

Major Products

Oxidation: Formation of N-(2-oxo-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide.

Reduction: Formation of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydro-1H-naphthalen-1-yl)acetamide.

Substitution: Formation of N-(2-hydroxy-2-methyl-4-(substituted)butyl)-2-(naphthalen-1-yl)acetamide.

Scientific Research Applications

Chemistry

Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions due to its unique structural features.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to enzyme substrates.

Antimicrobial Activity: Investigated for its potential antimicrobial properties against various bacterial strains.

Medicine

Drug Development: Explored as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Industry

Material Science:

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Melting Points :

- Thiadiazolyl acetamides (e.g., 5e, 5f) exhibit melting points of 132–170°C, influenced by hydrogen bonding and aromatic stacking .

- Naphthalene-containing analogs (e.g., 6m in ) melt at 135–140°C, suggesting that bulkier substituents reduce crystallinity .

- The target compound’s hydroxy and methylthio groups may lower its melting point compared to purely aromatic derivatives due to disrupted packing.

Spectroscopic Data :

- IR spectra of naphthalene acetamides show characteristic C=O stretches at 1670–1682 cm⁻¹ and aromatic C=C vibrations at 1587–1606 cm⁻¹ .

- In 6b (), ¹H NMR reveals distinct naphthalene protons at δ 7.20–8.36 ppm and a triazole proton at δ 8.36 ppm, which could mirror the target compound’s naphthalen-1-yl environment .

Crystallographic Insights

- N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () crystallizes with bond lengths of C1–C2 (1.501 Å) and N1–C2 (1.347 Å), comparable to other acetamides but slightly shorter due to halogen substitution .

- The hydroxy group in the target compound may introduce additional hydrogen bonds, as seen in N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide (), which forms a stable 1-amidoalkyl-2-naphthol scaffold .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide, with CAS number 1396806-71-5, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H23NO2S

- Molecular Weight : 317.4 g/mol

- Structure : The compound features a naphthalene moiety, which is often associated with various biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Neutral Sphingomyelinase 2 (nSMase2) :

- nSMase2 plays a crucial role in sphingolipid metabolism and is involved in the release of exosomes from cells. Elevated nSMase2 activity has been linked to neurodegenerative diseases such as Alzheimer's disease (AD) .

- The compound has been identified as a potential inhibitor of nSMase2, suggesting its utility in modulating exosome release and potentially impacting neurodegenerative processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against various cancer cell lines:

- IC50 Values : Compounds within this class have demonstrated IC50 values ranging from nanomolar to micromolar concentrations against cancer cell lines, indicating potent antiproliferative effects .

Antioxidant Properties

The antioxidant capacity of compounds similar to this compound has been evaluated using assays such as the Ferric Reducing Antioxidant Power (FRAP). This activity is crucial for mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegeneration .

Study on nSMase2 Inhibition

A study focused on the structure–activity relationship (SAR) of nSMase2 inhibitors revealed that modifications to the chemical structure could enhance potency and selectivity. This compound was included in these evaluations, demonstrating significant inhibition of exosome secretion in vitro and in vivo models .

Anticancer Evaluation

In vitro evaluations have shown that certain derivatives of the compound inhibit the proliferation of human cancer cell lines effectively. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.73 |

| Compound B | OCUM-2MD3 (Gastric Cancer) | 1.20 |

| N-(2-hydroxy...) | Various | Varies |

These findings suggest that structural modifications can lead to enhanced anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.